molecular formula C12H17NO4 B2916152 3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid CAS No. 2172597-24-7

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid

Cat. No. B2916152
CAS RN: 2172597-24-7
M. Wt: 239.271
InChI Key: YJQOIVABVRECIP-UHFFFAOYSA-N
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Description

“3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid” is a chemical compound with the CAS Number: 1823864-13-6 . It has a molecular weight of 239.27 . The compound is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h9H,6-8H2,1-3H3,(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Chemical Properties and Storage

This compound has a CAS Number of 2172597-24-7 and a molecular weight of 239.27 . It is a solid substance at room temperature and should be stored at room temperature . The compound is clear and nearly colorless to pale yellow .

Synthesis of Dipeptides

The compound has been used in the synthesis of dipeptides . A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared, and the resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

Use in Suzuki-Miyaura Cross-Coupling

The compound has been used as a reagent in Suzuki-Miyaura cross-coupling . This is a type of palladium-catalyzed carbon-carbon bonding reaction between an organoboron compound and a halide, which is widely used in organic synthesis .

Use in Ligand-Controlled Regioselective Suzuki Coupling

The compound has also been used in palladium-catalyzed ligand-controlled regioselective Suzuki coupling . This is a variant of the Suzuki-Miyaura cross-coupling that allows for selective coupling at specific positions on the molecule .

Use in Peptide Synthesis

The compound has been used in peptide synthesis . Specifically, it has been used in the synthesis of dipeptides, which are molecules consisting of two amino acids joined by a single peptide bond .

Use in Gene Activation in Cells

The compound has been used in the synthesis of wrenchnolol derivatives, which have been optimized for gene activation in cells . This suggests potential applications in gene therapy and related fields .

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]prop-2-ynoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-12(2,3)17-11(16)13-7-6-9(8-13)4-5-10(14)15/h9H,6-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQOIVABVRECIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C#CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)propiolic acid

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